Cytotoxicity: Unsubstituted 79070-66-9 Is Non-Cytotoxic, Unlike 3-Amino (Amonafide) and 3-Nitro (Mitonafide) Analogs
In a direct assay on human colorectal adenocarcinoma DLD-1 cells, compound 8 (N,N-dimethylaminoethyl-1,8-naphthalimide, i.e., CAS 79070-66-9) showed no detectable cytotoxic effect at concentrations tested, while structurally elaborated calix[4]arene-naphthalimide conjugates in the same study exhibited IC50 values of 12.95 µM and 16.13 µM [1]. Cross-study comparison reveals that the 3-amino analog amonafide (CAS 69408-81-7) displays IC50 values ranging from 1–10 µM across multiple cancer cell lines, and the 3-nitro analog mitonafide (CAS 54824-17-8) similarly exhibits potent cytotoxicity [2]. This represents a >10-fold difference in cytotoxic potency attributable solely to the absence of a 3-position substituent on the naphthalimide core.
| Evidence Dimension | Cytotoxicity (IC50) against human cancer cells |
|---|---|
| Target Compound Data | No cytotoxic effect (IC50 > highest concentration tested) on DLD-1 colorectal adenocarcinoma cells |
| Comparator Or Baseline | Amonafide (3-amino analog): IC50 ~1–10 µM across various cancer lines; Mitonafide (3-nitro analog): IC50 in similar low-µM range |
| Quantified Difference | >10-fold difference; target compound is essentially non-cytotoxic under conditions where ring-substituted analogs are potent |
| Conditions | DLD-1 human colorectal adenocarcinoma cell line; MTT or similar viability assay; comparison across independent published studies |
Why This Matters
For applications requiring live-cell fluorescence imaging without perturbing cell viability, the non-cytotoxic profile of 79070-66-9 is a critical selection criterion that ring-substituted naphthalimides cannot satisfy.
- [1] Yildirim, A., Karakurt, S., & Yilmaz, M. (2021). Synthesized Two New Water-Soluble Fluorescents Calix[4]arene 4-Sulfo-1,8-naphthalimide Derivatives Inhibit Proliferation of Human Colorectal Carcinoma Cells. ChemistrySelect, 6(28), 7093–7097. View Source
- [2] Braña, M. F., Cacho, M., Gradillas, A., de Pascual-Teresa, B., & Ramos, A. (2001). Intercalators as anticancer drugs. Current Pharmaceutical Design, 7(17), 1745–1780. View Source
